L-Carnitine orotate

Description

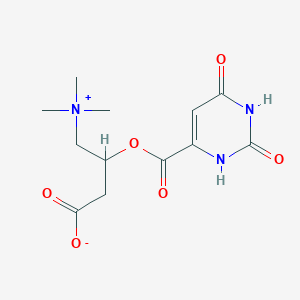

Structure

2D Structure

3D Structure

Properties

CAS No. |

160468-17-7 |

|---|---|

Molecular Formula |

C12H17N3O6 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1 |

InChI Key |

VOTPLFCPIRIALF-SSDOTTSWSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |

Other CAS No. |

160468-17-7 |

Synonyms |

(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt; (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion; (R)-3-Carbo |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Carnitine Orotate

For Researchers, Scientists, and Drug Development Professionals

L-Carnitine orotate, an ionic complex of L-Carnitine and orotic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] It is recognized for being more readily absorbed by the body compared to its individual components.[1][3] L-Carnitine plays a crucial role in energy metabolism, specifically in the transport of fatty acids into the mitochondria, while orotic acid is involved in the biosynthesis of pyrimidines.[2][4][5] This combination is often explored for its potential therapeutic effects, particularly in liver health.[2][6][7] This technical guide provides a detailed overview of the primary synthesis and purification methods for this compound, complete with experimental protocols and quantitative data.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two main routes: a direct reaction between L-Carnitine and orotic acid, and a two-step process involving the formation of an ammonium orotate intermediate.

1. Two-Step Synthesis via Ammonium Orotate Intermediate

This common method involves the initial formation of ammonium orotate from orotic acid and ammonia, followed by a reaction with L-Carnitine.[1][3] This process is advantageous for its high yield and purity.[1]

2. Direct Synthesis from L-Carnitine and Orotic Acid

A more direct approach involves the reaction of L-Carnitine and orotic acid in a suitable solvent system.[6] This method is often employed for the preparation of specific crystalline polymorphs of this compound.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from various documented synthesis protocols for this compound.

| Method | Reactants & Molar Ratios | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Two-Step | Orotic acid:Ammonia (1:1.5), Ammonium orotate:L-carnitine (1:3) | Water, Isopropanol | 80, 70 | 2.5, 4 | 92.3 | 99.3 | [1] |

| Two-Step | Orotic acid:Ammonia (1:2), Ammonium orotate:L-carnitine (1:0.8) | Water, Methanol | 80, 60 | 2, 1 | 91.2 | 99.4 | [1] |

| Two-Step | Orotic acid:Ammonia (1:1.2), Ammonium orotate:L-carnitine (not specified) | Water, Ethanol | 80 (step 1) | 1.5 (step 1) | 93.4 | Not Specified | [3] |

| Direct | L-carnitine:Orotic acid (1:0.8-1.05) | Water, Organic Solvent (Acetone, Methanol, Ethanol) or mixture | 20-30 | 1-12 | Not Specified | Not Specified | [6][8] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the method described in patent CN106045919A.[1]

Step A: Preparation of Ammonium Orotate

-

Dissolve 156g (1 mol) of orotic acid in 2200mL of water in a suitable reaction vessel.

-

Heat the solution to 80°C with stirring.

-

Slowly add 210g (1.5 mol) of 25% mass concentration ammonia solution.

-

Maintain the temperature at 80°C and continue stirring for 2.5 hours.

-

After the reaction is complete, concentrate the solution and allow it to cool to induce crystallization.

-

Filter the mixture to collect the ammonium orotate crystals. This should yield approximately 160g.

Step B: Synthesis of this compound

-

Prepare an isopropanol-water solution by mixing isopropanol and water to achieve a 15% mass percentage of isopropanol.

-

Add 170g of the previously prepared ammonium orotate to 2700mL of the isopropanol-water solution.

-

Heat the mixture to 70°C until the ammonium orotate is completely dissolved.

-

Add 483.6g of L-Carnitine to the solution.

-

Maintain the reaction temperature at 70°C for 4 hours.

-

Cool the reaction mixture to 0°C to allow the this compound to precipitate.

-

Filter the solution to isolate the this compound product. The expected yield is approximately 292.6g.

Protocol 2: Direct Synthesis and Purification of Crystalline this compound (Polymorph Form 1)

This protocol is adapted from patent KR20170071431A for the preparation of a specific crystalline form.[6]

-

Mix L-Carnitine and orotic acid in a molar ratio of 1:0.95-1.05 in a reaction vessel.

-

Add an organic solvent (e.g., acetone, methanol, or ethanol) or a mixture of water and an organic solvent. The volume of the solvent should be 5 to 10 times the total weight of the reactants.

-

Stir the mixture at a temperature of 20-30°C for 2 to 6 hours.

-

Filter the resulting solid product.

-

Wash the filtered solid with an organic solvent. The volume of the washing solvent should be 0.5 to 2 times the total weight of the initial reactants.

-

Dry the washed product under vacuum at a temperature of 40-50°C for 12 to 20 hours to obtain the crystalline polymorph Form 1 of this compound.

Purification Methods

Purification of this compound is crucial to achieve the high purity required for pharmaceutical applications. The primary method of purification is recrystallization.

Recrystallization Protocol

-

Dissolve the crude this compound in a suitable solvent system, such as a mixture of a lower alkyl alcohol (e.g., methanol, ethanol) and water.[9]

-

The mixture can be heated to ensure complete dissolution.

-

Cool the solution slowly to allow for the formation of high-purity crystals. The cooling temperature can range from ambient temperature down to 0°C.[1][3]

-

The crystallization process can be further induced by concentrating the solution under reduced pressure.[9]

-

The purified crystals are then collected by filtration and dried, typically under vacuum, to remove any residual solvent.[6]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis and purification.

Two-Step Synthesis Pathway

This diagram details the two-step synthesis process involving an ammonium orotate intermediate.

Caption: Two-step synthesis pathway for this compound.

Biological Role in Fatty Acid Metabolism

This compound, through its L-Carnitine component, plays a vital role in cellular energy production. The following diagram illustrates the involvement of L-Carnitine in the transport of fatty acids into the mitochondria for β-oxidation.

Caption: Role of L-Carnitine in fatty acid transport into mitochondria.

References

- 1. CN106045919A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. chembk.com [chembk.com]

- 4. globalcalcium.com [globalcalcium.com]

- 5. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR20170071431A - Crystalline Polymorph of this compound, Method for Preparing or Use Thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2017105090A1 - Crystalline polymorph of this compound, production method therefor, or use thereof - Google Patents [patents.google.com]

- 9. WO2006028068A1 - Methods of purifying l-carnitine - Google Patents [patents.google.com]

The Core Mechanism of L-Carnitine Orotate in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine orotate, a salt complex of L-Carnitine and orotic acid, has emerged as a compound of interest in the management of metabolic disorders, particularly those involving dysregulated fatty acid metabolism such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, distinguishing the roles of its constituent components and elucidating their synergistic effects on hepatic lipid metabolism. The document synthesizes current scientific understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

The Dual-Component Mechanism of this compound

The therapeutic potential of this compound stems from the distinct yet complementary actions of L-Carnitine and orotic acid.

The Role of L-Carnitine: The Fatty Acid Chaperone

L-Carnitine is an essential endogenous compound, primarily synthesized in the liver and kidneys, that plays a critical role in cellular energy production.[1] Its most well-characterized function is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[1][2] This transport is the rate-limiting step for the β-oxidation of these fatty acids. By facilitating this process, L-Carnitine directly enhances the catabolism of fatty acids for energy production in the form of ATP.[1][2]

The Role of Orotic Acid: A Modulator of Hepatic Lipid Metabolism

Orotic acid, an intermediate in pyrimidine biosynthesis, has a more complex and historically debated role in lipid metabolism.[1][3] Early studies in rodent models indicated that high doses of orotic acid could induce fatty liver by impairing the secretion of very-low-density lipoproteins (VLDL) and inhibiting fatty acid oxidation.[4][5] This effect is thought to be mediated by alterations in hepatic nucleotide pools that affect lipoprotein assembly. However, more recent research suggests that in the context of the this compound complex, the orotate moiety may contribute to a more favorable metabolic profile, though the precise mechanisms are still under investigation.[1]

Synergistic Effects and Key Signaling Pathways

The combination of L-Carnitine and orotic acid in a single salt complex appears to produce a synergistic effect that promotes hepatic health, particularly in the context of NAFLD.[6][7] This synergy is mediated through the modulation of several key signaling pathways that govern fatty acid metabolism and cellular energy homeostasis.

The Carnitine Acetyltransferase (CrAT) Pathway

A pivotal mechanism through which this compound is proposed to exert its beneficial effects is via the carnitine acetyltransferase (CrAT) pathway.[1] CrAT is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This action is crucial for maintaining the mitochondrial acetyl-CoA/CoA ratio, which in turn influences the activity of key metabolic enzymes.

Studies have shown that this compound treatment can increase the expression of CrAT.[1] This upregulation of CrAT is believed to be a key factor in the metabolic improvements observed with the complex.[1]

Activation of AMPK and PPARα

The effects of this compound on the CrAT pathway are closely linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[1] AMPK, a central regulator of cellular energy status, is activated in response to an increase in the AMP/ATP ratio, signaling a need for energy production. Activated AMPK, in turn, can phosphorylate and activate downstream targets, including those involved in fatty acid oxidation.

PPARα is a nuclear receptor that functions as a primary transcriptional regulator of genes involved in fatty acid uptake and oxidation.[8] Evidence suggests that this compound-mediated increases in CrAT expression lead to the phosphorylation and activation of AMPK, which subsequently promotes the activity of PPARα.[1] This cascade of events results in the increased expression of genes responsible for fatty acid catabolism.

Upregulation of the Sirt1/PGC-1α/NRF1 Axis

Further enhancing its effects on mitochondrial function and fatty acid oxidation, this compound has been shown to increase the expression of sirtuin 1 (Sirt1), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear respiratory factor 1 (NRF1).[1]

-

Sirt1 , a NAD+-dependent deacetylase, is a key regulator of metabolic pathways and cellular stress responses. Its activation is associated with improved mitochondrial function.

-

PGC-1α is a master coactivator of transcription factors that regulate mitochondrial biogenesis and oxidative metabolism.

-

NRF1 is a transcription factor that plays a crucial role in the expression of nuclear genes encoding mitochondrial proteins.

The upregulation of this axis by this compound suggests a broader impact on mitochondrial health and capacity for fatty acid oxidation, contributing to the amelioration of hepatic steatosis.[1]

Quantitative Data on the Effects of this compound

While direct quantitative data on the biochemical effects of this compound on fatty acid metabolism are still emerging, clinical and preclinical studies have provided valuable insights into its efficacy.

Table 1: Effects of this compound on Liver Enzymes and Hepatic Steatosis

| Parameter | Study Population | Treatment | Duration | Results | Reference |

| Alanine Aminotransferase (ALT) | Patients with NAFLD and Type 2 Diabetes | This compound complex | 12 weeks | Significantly higher rate of ALT normalization (89.7%) compared to placebo (17.9%) | [6] |

| Alanine Aminotransferase (ALT) | Patients with impaired glucose metabolism and fatty liver | Metformin + this compound complex | 12 weeks | Significant reduction in ALT levels (-51.5 ± 33.2 IU/L) compared to metformin alone (-16.7 ± 31.3 IU/L) | [9] |

| Aspartate Aminotransferase (AST) | Patients with impaired glucose metabolism and fatty liver | Metformin + this compound complex | 12 weeks | Data on AST changes were collected but specific quantitative comparison was not the primary endpoint. | [9] |

| Hepatic Steatosis (Liver Attenuation Index) | Patients with NAFLD and Type 2 Diabetes | This compound complex | 12 weeks | Significant increase in liver attenuation index (6.21 ± 8.96) compared to placebo (0.74 ± 8.05), indicating reduced fat content. | [6] |

Table 2: Effects of L-Carnitine on Fatty Acid Oxidation (for context)

Note: The following data pertains to L-Carnitine supplementation, as specific quantitative data for the orotate complex on these parameters is limited. This information is provided to illustrate the established effects of the L-Carnitine moiety.

| Parameter | Study Population | Treatment | Duration | Results | Reference |

| ¹³C-Fat Oxidation | Slightly overweight subjects | 3 g/day L-Carnitine | 10 days | Significant increase in ¹³C-fat oxidation from 15.8% to 19.3% | [10] |

| Total Fatty Acid Oxidation Rate | Patients with Primary Carnitine Deficiency | L-Carnitine | 4 days (re-initiation) | Increased from 8.5 to 12.3 µmol/kg/min during exercise | [2] |

| Palmitate Oxidation Rate | Patients with Primary Carnitine Deficiency | L-Carnitine | 4 days (re-initiation) | Increased from 144 to 204 µmol/kg/min during exercise | [2] |

Experimental Protocols

Measurement of Fatty Acid β-Oxidation in Hepatocytes

This protocol is based on the measurement of the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

-

Hepatocytes (primary culture or cell line)

-

[¹⁴C]Palmitate or other suitable radiolabeled fatty acid

-

Bovine serum albumin (BSA), fatty acid-free

-

Culture medium (e.g., DMEM)

-

Perchloric acid (PCA)

-

Scintillation cocktail and counter

Procedure:

-

Substrate Preparation: Prepare a stock solution of [¹⁴C]palmitate complexed to BSA in culture medium.

-

Cell Culture: Plate hepatocytes in multi-well plates and allow them to adhere.

-

Incubation: Replace the culture medium with the [¹⁴C]palmitate-BSA medium and incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Reaction Termination: Stop the reaction by adding a final concentration of cold PCA to the medium.

-

Separation of Metabolites: Centrifuge the plates to pellet cell debris. The supernatant contains the acid-soluble metabolites.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Normalization: Determine the protein concentration in parallel wells to normalize the fatty acid oxidation rate (e.g., in nmol/min/mg protein).

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-Carnitine and a fatty acyl-CoA substrate.

Materials:

-

Isolated mitochondria or cell lysates

-

[³H]L-Carnitine

-

Palmitoyl-CoA (or other long-chain acyl-CoA)

-

Assay buffer (e.g., containing Tris-HCl, KCl, and EGTA)

-

Perchloric acid

-

n-Butanol

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the sample (mitochondria or lysate).

-

Reaction Initiation: Initiate the reaction by adding [³H]L-Carnitine to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding cold perchloric acid.

-

Extraction: Add n-butanol to the mixture and vortex to extract the radiolabeled palmitoylcarnitine into the organic phase.

-

Phase Separation: Centrifuge to separate the aqueous and organic phases.

-

Quantification: Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculation: Calculate the CPT1 activity based on the specific activity of the [³H]L-Carnitine and normalize to the protein concentration of the sample.

Quantification of Hepatic Triglyceride Content

This protocol describes a common method for extracting and quantifying triglycerides from liver tissue.

Materials:

-

Liver tissue sample

-

Chloroform/methanol solvent mixture (2:1, v/v)

-

Saline solution (e.g., 0.9% NaCl)

-

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

-

Homogenization: Homogenize a known weight of liver tissue in the chloroform/methanol mixture.

-

Lipid Extraction: Add saline solution to the homogenate and vortex thoroughly to induce phase separation.

-

Phase Separation: Centrifuge the mixture to separate the upper aqueous phase from the lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase.

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Lipid Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

-

Quantification: Use a commercial triglyceride quantification kit to measure the triglyceride concentration in the resuspended sample according to the manufacturer's instructions.

-

Calculation: Calculate the hepatic triglyceride content and express it as mg of triglyceride per gram of liver tissue.

Visualization of Signaling Pathways

The Carnitine Shuttle

Caption: The Carnitine Shuttle for transporting long-chain fatty acids into the mitochondria.

This compound and the CrAT-AMPK-PPARα Pathway

Caption: this compound activates the CrAT-AMPK-PPARα pathway to enhance fatty acid oxidation.

This compound and the Sirt1-PGC-1α-NRF1 Axis

Caption: this compound promotes mitochondrial biogenesis via the Sirt1-PGC-1α-NRF1 axis.

Conclusion

This compound leverages a multi-faceted mechanism to improve fatty acid metabolism, particularly in the liver. The L-Carnitine component directly facilitates the transport and subsequent β-oxidation of long-chain fatty acids. This action is complemented by a broader signaling cascade initiated by the complex, involving the upregulation of CrAT and the activation of the AMPK-PPARα and Sirt1-PGC-1α-NRF1 pathways. Together, these effects lead to enhanced fatty acid oxidation, increased mitochondrial biogenesis, and an overall improvement in hepatic lipid homeostasis. While further research is needed to fully elucidate the specific quantitative contributions of the orotate moiety and to generate more detailed biochemical data for the complex as a whole, the existing evidence strongly supports the potential of this compound as a therapeutic agent for metabolic disorders characterized by fatty acid accumulation. The experimental protocols and pathway visualizations provided in this guide offer a framework for continued investigation into this promising compound.

References

- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of l-carnitine on fat oxidation, protein turnover, and body composition in slightly overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of L-Carnitine Orotate: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

L-Carnitine orotate, a salt combining the conditionally essential nutrient L-Carnitine with orotic acid, is marketed with claims of enhanced bioavailability. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo pharmacokinetic and bioavailability studies for the this compound salt itself. While research into its clinical effects in conditions like non-alcoholic fatty liver disease is emerging, fundamental pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for the intact salt or its relative bioavailability compared to other L-Carnitine forms have not been detailed in published studies.

This technical guide addresses this data gap by providing a thorough overview of the well-established pharmacokinetics of L-Carnitine. It further details a representative experimental protocol for conducting a pharmacokinetic study of an oral L-Carnitine formulation, which can serve as a methodological framework for future investigations into this compound. Additionally, this document outlines the distinct metabolic pathways of L-Carnitine and orotic acid, as it is presumed that the orotate salt dissociates into its constituent components in vivo. Finally, we will discuss the theoretical basis for the purported enhanced bioavailability of this compound.

Pharmacokinetics of L-Carnitine

The pharmacokinetics of L-Carnitine have been extensively studied and are characterized by dose-dependent absorption and efficient renal reabsorption.

Absorption

The absorption of orally administered L-Carnitine occurs through a combination of active transport and passive diffusion.[1][2][3] At dietary intake levels, bioavailability is relatively high, ranging from 54% to 87%.[2][4] However, with pharmacological or supplemental doses (0.5-6 g), the absorption is primarily passive, and the absolute bioavailability drops significantly to a range of 5% to 18%.[1][2][3] This suggests that the active transport mechanisms become saturated at higher doses.[5][6]

Distribution

Following absorption, L-Carnitine is distributed throughout the body. It does not bind to plasma proteins.[1][3] The initial volume of distribution is approximately 0.2-0.3 L/kg, which corresponds to the extracellular fluid volume.[1][3] L-Carnitine is actively transported into tissues with high fatty acid oxidation rates, such as skeletal and cardiac muscle, leading to high tissue-to-plasma concentration ratios.[1][7] These tissues represent a large, slow-turnover compartment for L-Carnitine.[2]

Metabolism

Unabsorbed L-Carnitine is primarily degraded by microorganisms in the large intestine.[2] The absorbed L-Carnitine participates in various metabolic processes, most notably the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Excretion

L-Carnitine is predominantly eliminated from the body via the kidneys through urinary excretion.[1][3] Under normal physiological conditions, renal tubular reabsorption of L-Carnitine is highly efficient (90-99%), with a renal clearance of 1-3 mL/min.[1][2][3] However, this reabsorption process is saturable.[5][6] When plasma L-Carnitine concentrations increase, as with supplementation, the renal clearance also increases, leading to a more rapid decline in plasma levels.[1][2][3]

Quantitative Pharmacokinetic Data for L-Carnitine

The following tables summarize key pharmacokinetic parameters for L-Carnitine based on available data from studies in healthy volunteers.

| Parameter | Value | Conditions | Reference |

| Absolute Bioavailability (Dietary) | 54-87% | Dependent on dietary amount | [2][4] |

| Absolute Bioavailability (Supplemental) | 5-18% | Oral doses of 1-6 g | [1][3] |

| Tmax (Time to Peak Plasma Concentration) | 3.1-3.4 hours | 2 g oral dose | [8] |

| Cmax (Peak Plasma Concentration) | ~80 µmol/L | 0.5 g oral dose (multiple) | [5][6] |

| Elimination Half-life | 38-119 hours (whole-body turnover) | Normal dietary intake | [2] |

| Renal Clearance | 1-3 mL/min | Baseline conditions | [1][2][3] |

| Volume of Distribution (initial) | 0.2-0.3 L/kg | Intravenous administration | [1][3] |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following outlines a representative experimental protocol for determining the pharmacokinetics of an oral L-Carnitine formulation in healthy human subjects. This methodology can be adapted for studies on this compound.

Study Design

A randomized, open-label, single-dose, crossover study design is typically employed. A washout period of at least one week should be implemented between study phases.

Subjects

A cohort of healthy adult volunteers (e.g., n=12) who have provided informed consent would be recruited. Subjects should undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration

Subjects would receive a single oral dose of the L-Carnitine formulation (e.g., a tablet or capsule containing a specified amount of this compound) with a standardized volume of water after an overnight fast.

Blood Sampling

Serial venous blood samples would be collected into heparinized tubes at pre-defined time points: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology

Plasma concentrations of L-Carnitine and its metabolites (and orotic acid in the case of this compound) would be quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][9][10][11]

Pharmacokinetic Analysis

The following pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL/F: Apparent total clearance.

-

Vd/F: Apparent volume of distribution.

Bioavailability Assessment

To determine the absolute bioavailability, an intravenous formulation of L-Carnitine would be administered in a separate study arm, and the AUC from the oral administration would be compared to the AUC from the intravenous administration. For relative bioavailability of this compound, a standard L-Carnitine formulation would be used as a comparator.

Signaling and Metabolic Pathways

Upon oral administration, it is hypothesized that this compound dissociates into L-Carnitine and orotic acid. These two molecules then follow their respective metabolic pathways.

L-Carnitine Metabolic Pathway: The Carnitine Shuttle

The primary role of L-Carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process is known as the carnitine shuttle.

Caption: The L-Carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria.

Orotic Acid Metabolic Pathway: Pyrimidine Synthesis

Orotic acid is an intermediate in the de novo synthesis of pyrimidine nucleotides.

Caption: Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.

This compound: Rationale for Enhanced Bioavailability and Future Directions

The assertion that this compound possesses superior bioavailability compared to other forms of L-Carnitine is based on the potential properties of orotic acid as a mineral transporter.[12] Orotic acid has been used as a carrier for minerals in some dietary supplements to potentially increase their absorption.[12] The underlying hypothesis is that the orotate moiety may facilitate the transport of L-Carnitine across the intestinal epithelium.

However, it is crucial to underscore that this remains a theoretical construct in the absence of direct comparative pharmacokinetic studies. The dissociation of the salt in the gastrointestinal tract would likely lead to the independent absorption and metabolism of L-Carnitine and orotic acid.

To substantiate the claims of enhanced bioavailability, rigorous, well-controlled in vivo pharmacokinetic studies are imperative. Such studies should directly compare the bioavailability of this compound with a standard L-Carnitine formulation (e.g., L-Carnitine L-tartrate or base L-Carnitine) in a human population.

Conclusion

While this compound is presented as a potentially more bioavailable form of L-Carnitine, there is a clear and significant lack of published in vivo pharmacokinetic data to support this claim. The pharmacokinetics of L-Carnitine are well-documented and characterized by saturable absorption and efficient renal handling. The metabolic fates of L-Carnitine and orotic acid are also well understood as separate entities.

For researchers and drug development professionals, this highlights a critical area for future investigation. The generation of robust pharmacokinetic and bioavailability data for this compound is essential to validate its purported benefits and to provide a scientific basis for its clinical use and formulation development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such research.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disposition and metabolite kinetics of oral L-carnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bevital.no [bevital.no]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orotic acid - Wikipedia [en.wikipedia.org]

L-Carnitine Orotate: A Deep Dive into its Role in Mitochondrial Function and Bioenergetics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Carnitine orotate, a salt combining the well-studied L-Carnitine with orotic acid, is emerging as a compound of significant interest in the realm of mitochondrial bioenergetics and cellular metabolism. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences mitochondrial function, with a particular focus on its implications for drug development in metabolic and age-related diseases. Through a synthesis of preclinical and clinical data, this document details the compound's impact on fatty acid oxidation, ATP production, and mitochondrial membrane potential. Furthermore, it elucidates the key signaling pathways modulated by this compound and provides detailed experimental protocols for the assessment of its effects on mitochondrial bioenergetics.

Introduction: The Central Role of Mitochondria and the Promise of this compound

Mitochondria, the powerhouses of the cell, are central to energy production, orchestrating the conversion of nutrients into adenosine triphosphate (ATP) through oxidative phosphorylation.[1] Dysfunctional mitochondria are a hallmark of a wide array of pathologies, including metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and age-related decline. L-Carnitine is an essential endogenous compound that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1] Orotic acid, a precursor in the biosynthesis of pyrimidines, has also been implicated in cellular energetic and metabolic processes. The combination of these two molecules into this compound presents a potentially synergistic approach to enhancing mitochondrial function and promoting cellular health. This guide will delve into the scientific underpinnings of this compound's action on mitochondria.

Core Mechanisms of this compound in Mitochondrial Bioenergetics

This compound exerts its influence on mitochondrial function through several key mechanisms, primarily driven by the L-Carnitine moiety but potentially enhanced by the presence of orotic acid.

Facilitation of Fatty Acid Oxidation

The primary and most well-established role of L-Carnitine is its function as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is indispensable for fatty acid β-oxidation.[1] By increasing the availability of fatty acids within the mitochondria, this compound can enhance the rate of β-oxidation, leading to increased production of acetyl-CoA, which then fuels the Krebs cycle and subsequent ATP synthesis.[2]

Modulation of the Acetyl-CoA/CoA Ratio

Beyond its role in fatty acid transport, L-Carnitine is crucial for maintaining a balanced intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA).[1] An accumulation of acetyl-CoA can inhibit key enzymes in glucose and fatty acid metabolism. L-Carnitine can accept acetyl groups to form acetyl-L-carnitine, which can then be transported out of the mitochondria, thereby regenerating the pool of free CoA and ensuring the smooth operation of metabolic pathways.[1]

Preservation of Mitochondrial Integrity and Function

Studies on a carnitine-orotate complex known as Godex have demonstrated its ability to preserve mitochondrial ultrastructure and restore the activities of oxidative phosphorylation enzymes in a high-fat diet-fed mouse model of hepatic steatosis.[1] This suggests a protective effect of this compound against mitochondrial damage induced by metabolic stress.

Quantitative Data on the Bioenergetic Effects of this compound

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound and its components on mitochondrial and metabolic parameters.

Table 1: Effects of this compound Complex (Godex) on Mitochondrial Function in High-Fat Diet-Fed Mice [1]

| Parameter | Control (High-Fat Diet) | Godex (2,000 mg/kg/day) | Percentage Change |

| Fatty Acid Oxidation | Decreased | Markedly Increased | - |

| Oxidative Phosphorylation Enzyme Activities | Significantly Reduced | Significantly Increased | - |

| Acetyl-CoA/CoA Ratio | Increased | Decreased | - |

| Mitochondrial Ultrastructure | Swelling, Cristae Disorganization | Regular Size, Folded Intermembrane Space | - |

Table 2: Effects of this compound Complex on Metabolic Parameters in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes [3]

| Parameter | Placebo | This compound Complex | p-value |

| Change in Alanine Aminotransferase (ALT) | -16.7 ± 31.3 IU/L | -51.5 ± 33.2 IU/L | 0.001 |

| Change in Mitochondrial DNA (mtDNA) Copy Number | Decreased | Increased | < 0.05 |

| Change in Urinary 8-hydroxy-2'-deoxyguanosine | Increased | Decreased | < 0.05 |

Table 3: Effects of L-Carnitine on ATP Production in Newborn Rat Hepatocytes [4]

| Condition | ATP Concentration (nmol/mg protein) |

| Control | Baseline |

| + L-Carnitine, Oleate, and/or Lactate | Significantly Increased |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways that regulate mitochondrial biogenesis and function.

CrAT/AMPK/PPARα Pathway

A pivotal study on the this compound complex, Godex, revealed its ability to upregulate Carnitine Acetyltransferase (CrAT).[2] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-α (PPARα).[2] This signaling cascade is critical for enhancing fatty acid β-oxidation.[2]

SIRT1/PGC-1α/NRF1 Pathway

This compound has also been shown to increase the expression of Sirtuin 1 (SIRT1), a key regulator of metabolic and mitochondrial function.[1][2] SIRT1 activation leads to the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis and stimulates the expression of Nuclear Respiratory Factor 1 (NRF1), which further promotes the transcription of mitochondrial genes.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Fatty Acid Oxidation (FAO) Rate using Radiolabeled Substrates

This protocol is adapted from established methods for measuring FAO rates in cultured cells.[5]

Objective: To quantify the rate of β-oxidation of fatty acids in cells treated with this compound.

Materials:

-

Cultured cells (e.g., HepG2, C2C12)

-

This compound

-

[¹⁴C]-Palmitate (radiolabeled fatty acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Scintillation vials and fluid

-

Scintillation counter

-

Perchloric acid (PCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 24-well plates and grow to desired confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

-

Preparation of Radiolabeled Substrate:

-

Prepare a stock solution of [¹⁴C]-Palmitate complexed with fatty acid-free BSA in serum-free medium.

-

-

FAO Assay:

-

Wash cells twice with pre-warmed PBS.

-

Add the [¹⁴C]-Palmitate-BSA medium to each well.

-

Seal the plate and incubate at 37°C for 2-4 hours.

-

To capture the ¹⁴CO₂ produced from complete oxidation, place a small microcentrifuge tube containing NaOH in each well.

-

Stop the reaction by adding perchloric acid to the medium.

-

Incubate for at least 1 hour to allow the ¹⁴CO₂ to be trapped in the NaOH.

-

-

Measurement:

-

Transfer the NaOH solution to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

To measure acid-soluble metabolites (incomplete oxidation), centrifuge the acidified medium and measure the radioactivity in the supernatant.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol utilizes the JC-1 dye, a ratiometric fluorescent probe that indicates changes in mitochondrial membrane potential.[6][7]

Objective: To determine the effect of this compound on mitochondrial membrane potential.

Materials:

-

Cultured cells

-

This compound

-

JC-1 dye

-

Fluorescence microscope or plate reader

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis).

-

Treat cells with this compound or vehicle control. Include a positive control group treated with FCCP.

-

-

JC-1 Staining:

-

Prepare a working solution of JC-1 dye in cell culture medium.

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing and Measurement:

-

Wash the cells twice with pre-warmed PBS or assay buffer.

-

Add fresh medium or buffer to the wells.

-

-

Fluorescence Analysis:

-

Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Plate Reader: Measure the fluorescence intensity at two wavelength pairs: ~530 nm excitation / ~590 nm emission for red fluorescence and ~485 nm excitation / ~530 nm emission for green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.

-

Measurement of Cellular ATP Levels

Objective: To quantify the total cellular ATP content as an indicator of overall energy status.

Materials:

-

Cultured cells

-

This compound

-

Commercially available ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.

-

Treat cells with this compound or vehicle control.

-

-

Cell Lysis and ATP Measurement:

-

Follow the manufacturer's protocol for the ATP assay kit. This typically involves:

-

Removing the culture medium.

-

Adding a lysis buffer to release intracellular ATP.

-

Adding the luciferase-luciferin reagent.

-

-

-

Luminescence Reading:

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Normalization:

-

Normalize the ATP levels to the total protein content or cell number in each well to account for variations in cell density.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of mitochondrial function and bioenergetics. Its ability to enhance fatty acid oxidation, maintain the acetyl-CoA/CoA ratio, and activate key signaling pathways such as CrAT/AMPK/PPARα and SIRT1/PGC-1α/NRF1 underscores its therapeutic promise for a range of metabolic disorders. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the precise mechanisms and clinical applications of this compound.

Future research should focus on:

-

Conducting more clinical trials to specifically evaluate the efficacy of this compound in various metabolic diseases.[8]

-

Elucidating the distinct contribution of the orotate moiety to the overall effects on mitochondrial bioenergetics.

-

Exploring the full spectrum of signaling pathways modulated by this compound.

-

Developing optimized formulations and delivery systems to enhance its bioavailability and therapeutic efficacy.

By continuing to unravel the intricate interplay between this compound and mitochondrial function, the scientific community can pave the way for novel therapeutic strategies to combat metabolic and age-related diseases.

References

- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of L-Carnitine Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine orotate, a salt combining the essential nutrient L-Carnitine and the biosynthetic intermediate orotic acid, presents a unique molecular entity with potential applications in therapeutics and nutritional supplementation. Understanding its cellular uptake and transport is paramount for elucidating its bioavailability, tissue distribution, and overall pharmacological profile. As direct data on the combined molecule is scarce, this technical guide provides a comprehensive analysis of the cellular transport mechanisms of its individual components, L-Carnitine and orotic acid. This document details the primary transporters involved, their kinetic properties, regulatory signaling pathways, and the experimental methodologies used to characterize these processes. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to L-Carnitine and Orotic Acid Transport

The cellular entry of L-Carnitine and orotic acid is a mediated process, relying on specific protein transporters embedded within the cell membrane. These transporters are critical for maintaining cellular homeostasis and are key determinants of the therapeutic efficacy of drugs and nutrients.

L-Carnitine , a quaternary ammonium compound, is vital for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] Its cellular uptake is predominantly an active, sodium-dependent process.

Orotic acid , an intermediate in the de novo pyrimidine biosynthesis pathway, is a precursor for nucleotides essential for DNA and RNA synthesis.[2] Its transport into cells is also a mediated process, primarily involving anion exchange mechanisms.

This guide will dissect the transport mechanisms of each component to provide a foundational understanding of the cellular fate of this compound.

Cellular Uptake and Transport of L-Carnitine

The primary transporter responsible for the cellular uptake of L-Carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[3][4] This high-affinity, sodium-dependent transporter is widely expressed in various tissues, including the small intestine, kidneys, skeletal muscle, and heart, highlighting its crucial role in L-Carnitine homeostasis.[1][5]

The OCTN2 (SLC22A5) Transporter

OCTN2 mediates the symport of one sodium ion with one molecule of L-Carnitine across the plasma membrane.[6] This process is sensitive to pH, with optimal transport occurring between pH 7.0 and 8.5.[6] In addition to L-Carnitine, OCTN2 can transport other organic cations, though with a significantly lower affinity.[6]

Quantitative Data on L-Carnitine Transport

The kinetic parameters of L-Carnitine transport via OCTN2 have been characterized in various cell systems. These values are crucial for understanding the efficiency and capacity of L-Carnitine uptake.

| Cell Line/System | Transporter | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Reference |

| Caco-2 | Endogenous | L-Carnitine | 45.5 ± 6.5 | 83.5 ± 5.6 (nmol/mg protein/5 min) | [7] |

| NSC-34 (Wild Type) | OCTN1/OCTN2 | L-Carnitine | 1.94 ± 0.34 (high affinity) | 0.295 ± 0.059 (high affinity) | [8] |

| 994 ± 34 (low affinity) | - | [8] | |||

| NSC-34 (Mutant) | OCTN1/OCTN2 | L-Carnitine | 1.96 ± 0.27 (high affinity) | 0.191 ± 0.032 (high affinity) | [8] |

| 374 ± 89 (low affinity) | - | [8] | |||

| HEK293 (OCTN2 Overexpressing) | hOCTN2 | L-Carnitine | 4.34 | - | [3] |

| Guinea Pig Enterocytes | Endogenous | L-Carnitine | 6-7 | - | [9] |

| Guinea Pig Enterocytes | Endogenous | D-Carnitine | 5 | - | [9] |

Regulation of L-Carnitine Transport

The activity and expression of the OCTN2 transporter are regulated by several signaling pathways, ensuring that cellular L-Carnitine levels are tightly controlled in response to metabolic demands.

AMPK, a key sensor of cellular energy status, has been shown to regulate L-Carnitine transport. However, the exact nature of this regulation can be complex and tissue-dependent. Some studies suggest that acute activation of AMPK can inhibit L-Carnitine uptake in skeletal muscle cells.[10] This counterintuitive finding may be context-dependent, with chronic AMPK activation potentially having different effects.[10]

Insulin, a key anabolic hormone, has been demonstrated to stimulate L-Carnitine transport in skeletal muscle.[11] This effect is logical, as increased glucose and fatty acid uptake promoted by insulin would necessitate a corresponding increase in L-Carnitine to facilitate fatty acid metabolism.

The activity of OCTN2 is also modulated by post-translational modifications, including phosphorylation by Protein Kinase C (PKC).[3] Additionally, the lipid microenvironment of the plasma membrane, particularly cholesterol levels, can influence OCTN2 transport activity.[12][13] Higher membrane cholesterol has been shown to stimulate L-Carnitine uptake by increasing the affinity of OCTN2 for its substrate.[13]

Cellular Uptake and Transport of Orotic Acid

The transport of orotic acid is less well-characterized than that of L-Carnitine. However, evidence points to the involvement of specific anion transporters.

Key Transporters for Orotic Acid

Organic Anion Transporter 2 (OAT2) , encoded by the SLC22A7 gene, has been identified as a key transporter of orotic acid.[8][14] OAT2 is expressed in the liver and kidneys and functions as an organic anion exchanger.[15] Specifically, it can mediate the uptake of orotic acid in exchange for intracellular glutamate.[8][14]

Another transporter implicated in orotate handling is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene. Orotate can compete with urate for transport via hURAT1, which may have implications for conditions such as gout.[16]

Quantitative Data on Orotic Acid Transport

Quantitative kinetic data for orotic acid transport is limited but provides initial insights into the efficiency of its transport.

| Cell Line/System | Transporter | Substrate | K_m_ (μM) | Clearance (μl/min/mg protein) | Reference |

| HEK293 (hOAT2 Overexpressing) | hOAT2 | Orotic Acid | - | 46 | [8][17] |

| HEK293 (rOAT2 Overexpressing) | rOAT2 | Orotic Acid | - | 106 | [8][17] |

| HEK293 (OAT2 Overexpressing) | OAT2 | Uric Acid | 1168 ± 335 | - | [18] |

| HEK293 (hOAT2 Overexpressing) | hOAT2 | cGMP | 88 ± 11 | - | [19] |

Regulation of Orotic Acid Transport

The regulation of OAT2 and other potential orotic acid transporters is an active area of research. Like other members of the OAT family, its expression and activity are likely regulated by a variety of cellular signaling pathways and transcription factors, although specific details are still emerging.[6]

Experimental Protocols for Studying Cellular Transport

The characterization of transporter function relies on a suite of specialized in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radiolabeled Substrate Uptake Assay

This is the gold-standard method for quantifying transporter activity.

Objective: To measure the initial rate of uptake of a radiolabeled substrate (e.g., [³H]L-Carnitine or [¹⁴C]Orotic Acid) into cultured cells.

Materials:

-

HEK293 cells (or other suitable cell line) transfected with the transporter of interest (e.g., OCTN2 or OAT2) and mock-transfected control cells.

-

24-well or 96-well cell culture plates.

-

Radiolabeled substrate (e.g., [³H]L-Carnitine, [¹⁴C]Orotic Acid).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Stop solution (ice-cold uptake buffer).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Seed transfected and mock-transfected cells in culture plates and grow to confluence.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Initiate Uptake: Add uptake buffer containing a known concentration of the radiolabeled substrate to each well to start the transport reaction. Incubate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear uptake range).

-

Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution to halt transport.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., using a BCA protein assay).

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). To determine transporter-specific uptake, subtract the uptake in mock-transfected cells from that in transporter-expressing cells. Kinetic parameters (K_m_ and V_max_) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Western Blotting for Transporter Expression

Objective: To detect and quantify the expression level of a specific transporter protein in cell lysates or membrane fractions.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus (wet or semi-dry).

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the transporter protein (e.g., anti-OCTN2 or anti-OAT2).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Cell Surface Biotinylation

Objective: To specifically label and isolate plasma membrane proteins to determine the subcellular localization of a transporter.

Materials:

-

Cultured cells.

-

Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).

-

Quenching solution (e.g., glycine in PBS).

-

Lysis buffer.

-

Streptavidin-agarose beads.

-

Western blotting reagents.

Procedure:

-

Cell Culture: Grow cells to confluence in culture dishes.

-

Biotinylation: Wash cells with ice-cold PBS. Incubate the cells with the biotinylation reagent at 4°C to label primary amines of cell surface proteins.

-

Quenching: Stop the reaction by adding quenching solution.

-

Cell Lysis: Lyse the cells and collect the total protein lysate.

-

Isolation of Biotinylated Proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the total lysate and the eluted cell surface fraction by western blotting using an antibody against the transporter of interest. This allows for the comparison of the total and cell surface expression of the transporter.

Conclusion

The cellular uptake of this compound is a complex process governed by the independent transport of its constituent molecules, L-Carnitine and orotic acid. L-Carnitine transport is well-understood to be mediated primarily by the OCTN2 transporter, a process that is tightly regulated by key metabolic signaling pathways. Orotic acid transport is facilitated by anion exchangers such as OAT2. A thorough understanding of these transport mechanisms, their kinetics, and their regulation is essential for the rational design and development of therapeutic strategies involving this compound. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other nutrient and drug transporters. Further research into the potential for interplay between L-Carnitine and orotic acid at the level of transport and cellular metabolism will be crucial for fully elucidating the pharmacological profile of this compound.

References

- 1. Studies on the mitoinhibitory effect of orotic acid on hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ukdiss.com [ukdiss.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. SLC22A7 solute carrier family 22 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Recent Advances on the Regulations of Organic Anion Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. nva.sikt.no [nva.sikt.no]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] OAT2 catalyses efflux of glutamate and uptake of orotic acid. | Semantic Scholar [semanticscholar.org]

- 16. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Renal secretion of uric acid by organic anion transporter 2 (OAT2/SLC22A7) in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organic Anion Transporter 2 (SLC22A7) Is a Facilitative Transporter of cGMP - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of L-Carnitine Orotate on Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine and its salts are subjects of growing interest in the management of liver disorders, particularly non-alcoholic fatty liver disease (NAFLD). L-Carnitine is essential for the mitochondrial β-oxidation of long-chain fatty acids, a critical process for energy production in hepatocytes.[1][2] Its deficiency is often observed in patients with chronic liver diseases.[2] The orotate salt of L-Carnitine is of particular interest, with studies suggesting its potential to ameliorate hepatic steatosis and insulin resistance. This technical guide provides an in-depth overview of the available in vitro research on the effects of L-Carnitine orotate on hepatocytes, with a focus on experimental protocols and molecular mechanisms. It is important to note that a significant portion of the detailed in vitro molecular work has been conducted using a "Carnitine orotate complex" (Godex®), which also contains other active ingredients. Therefore, the findings from such studies, while informative, cannot be exclusively attributed to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of a Carnitine orotate-containing complex on hepatocytes.

Table 1: Effects of Carnitine Orotate Complex on Gene and Protein Expression in Palmitic Acid-Treated Hepa-1c1c Cells [3][4]

| Target Molecule | Effect of Carnitine Orotate Complex | Method of Detection |

| Carnitine Acetyltransferase (CrAT) | Increased mRNA and protein expression | RT-PCR, Western Blot |

| Phosphorylated AMPK (pAMPK) | Increased phosphorylation | Western Blot |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Increased protein expression | Western Blot |

| Phosphorylated Acetyl-CoA Carboxylase (pACC) | Increased phosphorylation | Western Blot |

| Uncoupling Protein 2 (UCP2) | Increased protein expression | Western Blot |

| Carnitine Palmitoyltransferase-1 (CPT-1) | Increased protein expression | Western Blot |

| Sterol Regulatory Element-Binding Protein-1 (SREBP-1) | Inhibited translocation from cytoplasm to nucleus | Western Blot |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased protein expression | Western Blot |

| Glucose 6-Phosphatase (G6Pase) | Decreased protein expression | Western Blot |

Table 2: Effects of L-Carnitine on Oxidative Stress Markers in Hydrogen Peroxide-Treated HL7702 Cells [5]

| Parameter | Effect of L-Carnitine Pre-treatment | Method of Detection |

| Cell Viability | Protective effect against H₂O₂-induced reduction | MTT Assay |

| Lactate Dehydrogenase (LDH) Release | Reduced H₂O₂-induced release | LDH Assay |

| Intracellular Reactive Oxygen Species (ROS) | Scavenged H₂O₂-induced ROS production | DCFH-DA Fluorescent Probe |

| Superoxide Dismutase (SOD) Activity | Reversed H₂O₂-induced decrease | SOD Assay Kit |

| Catalase (CAT) Activity | Reversed H₂O₂-induced decrease | CAT Assay Kit |

| Malondialdehyde (MDA) Formation | Inhibited H₂O₂-induced lipid peroxidation | MDA Assay Kit |

| PPARα Expression | Increased mRNA and protein expression | RT-PCR, Western Blot |

| CPT1 Expression | Attenuated H₂O₂-induced decrease | RT-PCR |

| Acyl-CoA Oxidase (ACOX) Expression | Attenuated H₂O₂-induced decrease | RT-PCR |

Experimental Protocols

Palmitic Acid-Induced Lipotoxicity Model in Hepa-1c1c Cells

This model is utilized to investigate the effects of the Carnitine orotate complex on lipid accumulation and associated molecular pathways in hepatocytes.[3]

-

Cell Culture:

-

Mouse hepatoma (Hepa-1c1c) cells are maintained in α-MEM (alpha modification of Eagle's minimum essential medium).

-

The medium is supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.

-

Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂.

-

-

Treatment Protocol:

-

Induce lipotoxicity by treating the Hepa-1c1c cells with 800 μM palmitic acid (PA).

-

Concurrently, treat the cells with the Carnitine orotate complex (Godex®) at a concentration of 150 μg/mL.

-

For mechanistic studies, transfect cells with small interfering RNA (siRNA) against CrAT 24 hours prior to treatment with PA and the complex. Lipofectamine RNAiMAX is used as the transfection reagent.

-

-

Analytical Methods:

-

Gene and Protein Expression: Analyze the expression of target genes and proteins (as listed in Table 1) using RT-PCR and Western blotting.

-

Lipid Accumulation: Visualize intracellular lipid droplets using Oil Red O staining.

-

Fructose-Induced Steatosis Model in HepG2 Cells

This protocol, developed for L-Carnitine, is relevant for studying the effects of carnitine compounds on sugar-induced hepatic fat accumulation.[6]

-

Cell Culture:

-

Human hepatocellular carcinoma (HepG2) cells are maintained in MEM (Minimum Essential Medium).

-

The medium is supplemented with 10% FBS, 1% penicillin-streptomycin, 1% glutamine, and 1% MEM non-essential amino acids.

-

Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂.

-

-

Treatment Protocol:

-

Treat HepG2 cells with 5 mM fructose to induce steatosis.

-

In parallel, treat cells with 5 mM L-Carnitine, either alone or in combination with fructose.

-

The treatment duration is typically 48 to 72 hours.

-

To investigate the role of AMPK, an AMPK inhibitor (Compound C, 10 μM) can be co-administered.

-

-

Analytical Methods:

-

Lipid Accumulation: Assess intracellular lipid deposition through staining with Oil Red O and subsequent quantification.

-

Oxidative Stress: Measure intracellular ROS levels.

-

Protein Expression: Analyze the expression of proteins involved in oxidative stress response (e.g., SOD2, Nrf2) and signaling pathways (e.g., AMPK, pAMPK) via Western blotting.

-

Signaling Pathways and Mechanisms of Action

CrAT-AMPK-PPARα Signaling Pathway

In vitro studies using a Carnitine orotate complex in a lipotoxic hepatocyte model suggest a key signaling pathway that enhances fatty acid oxidation and reduces gluconeogenesis.[1][3]

Caption: Proposed signaling pathway of Carnitine orotate complex in hepatocytes.

This pathway is initiated by the upregulation of Carnitine Acetyltransferase (CrAT). CrAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool. The subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leads to two key outcomes:

-

Increased Fatty Acid Oxidation: AMPK activates Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that upregulates genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase-1 (CPT-1).[4]

-

Decreased Lipogenesis and Gluconeogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. It also inhibits the expression of key gluconeogenic enzymes like PEPCK and G6Pase.[3]

Knockdown of CrAT has been shown to significantly reduce the complex-mediated increases in phosphorylated AMPK and PPARα, highlighting its critical role in this signaling cascade.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound on hepatocytes.

Caption: General experimental workflow for in vitro hepatocyte studies.

Conclusion and Future Directions

The available in vitro evidence, primarily from studies on a Carnitine orotate complex, suggests that this compound has beneficial effects on hepatocytes, particularly in models of lipotoxicity and steatosis. The proposed mechanism of action involves the upregulation of CrAT and subsequent activation of the AMPK signaling pathway, leading to enhanced fatty acid oxidation and reduced lipid synthesis.

However, there is a clear need for further research to delineate the specific effects of this compound as a standalone compound. Future in vitro studies should focus on:

-

Directly comparing the efficacy of this compound with L-Carnitine and orotic acid alone to understand the contribution of each component.

-

Generating comprehensive quantitative data on gene and protein expression changes in response to this compound treatment.

-

Exploring other potentially relevant signaling pathways beyond the AMPK axis.

-

Utilizing a broader range of in vitro models, including primary human hepatocytes and 3D liver organoids, to enhance the physiological relevance of the findings.

Such studies will be crucial for validating the therapeutic potential of this compound and informing the design of future clinical trials for liver diseases.

References

- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-dmj.org [e-dmj.org]

- 5. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Carnitine counteracts in vitro fructose-induced hepatic steatosis through targeting oxidative stress markers - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of L-Carnitine Orotate on Gene Expression in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of L-Carnitine orotate on gene expression within key metabolic pathways. The following sections detail the experimental findings from preclinical and clinical studies, focusing on the compound's mechanism of action in modulating lipid and glucose metabolism, particularly in the context of liver health.

Executive Summary

This compound, a salt complex of L-Carnitine and orotic acid, has demonstrated significant effects on hepatic gene expression, leading to improvements in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Mechanistic studies suggest that this compound enhances mitochondrial fatty acid β-oxidation and ameliorates hepatic steatosis by upregulating key transcriptional regulators and enzymes involved in lipid catabolism. The orotic acid component, while historically used to induce fatty liver in experimental models, appears to act synergistically with L-Carnitine to modulate lipid metabolism in a therapeutic context. This document synthesizes the available quantitative data, experimental protocols, and signaling pathways to provide a comprehensive resource for the scientific community.

Quantitative Data on Gene and Protein Expression

The following tables summarize the key quantitative changes in gene and protein expression observed in preclinical studies investigating the effects of this compound on metabolic pathways.

Table 2.1: Gene Expression Changes in Liver Tissue of High-Fat Diet-Fed Mice Treated with this compound Complex

| Gene/Protein | Pathway | Effect of this compound | Reference |

| Sirtuin 1 (SIRT1) | Fatty Acid Oxidation | Increased Expression | [1] |

| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | Mitochondrial Biogenesis, Fatty Acid Oxidation | Increased Expression | [1] |

| Nuclear Respiratory Factor 1 (NRF1) | Mitochondrial Biogenesis | Increased Expression | [1] |

| Carnitine Acetyltransferase (CrAT) | Fatty Acid Metabolism | Increased Expression | [1] |

| Phosphorylated AMP-activated protein kinase (p-AMPK) | Cellular Energy Homeostasis | Increased Levels | [1] |

| Peroxisome proliferator-activated receptor-α (PPARα) | Fatty Acid Oxidation | Increased Levels | [1] |

| Fatty Acid Synthase (FAS) | Fatty Acid Synthesis | Upregulated by Orotic Acid alone | [2] |

| Carnitine Palmitoyltransferase (CPT) | Fatty Acid Oxidation | Depressed by Orotic Acid alone | [2] |

| Microsomal Triacylglycerol Transfer Protein (MTP) | VLDL Secretion | Depressed by Orotic Acid alone | [2] |

| Sterol Regulatory Element Binding Protein-1c (SREBP-1c) | Lipogenesis | Stimulated by Orotic Acid alone | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on metabolic gene expression through the modulation of several key signaling pathways. The primary mechanism involves the activation of the AMPK/SIRT1/PGC-1α axis, which collectively enhances mitochondrial function and fatty acid oxidation.

AMPK/SIRT1/PGC-1α Signaling Pathway

This compound treatment has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, can lead to the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[1] PGC-1α then co-activates Nuclear Respiratory Factor 1 (NRF1) and Peroxisome proliferator-activated receptor-α (PPARα) to drive the expression of genes involved in mitochondrial respiration and fatty acid breakdown.[1]

References

The Genesis and Scientific Journey of L-Carnitine Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of L-Carnitine orotate. It details the initial synthesis of the racemic compound and the subsequent focus on the biologically active L-isomer. The document outlines key experimental methodologies for its synthesis and characterization, presents quantitative data from preclinical and clinical studies in structured tables, and visualizes relevant biological pathways and experimental workflows using the DOT language. This guide is intended to be a core resource for researchers and professionals in drug development, offering a deep dive into the scientific foundation of this compound.

Discovery and History